1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine
Description
1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-fluorobenzyl group.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-15-6-5-9-19(16(15)2)22-12-10-21(11-13-22)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMUDNBQQDGVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-dimethylphenyl group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as potassium carbonate.
Substitution with 2-fluorobenzyl group: Finally, the intermediate product is reacted with 2-fluorobenzyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major products would be the corresponding carboxylic acids or ketones.
Reduction: The major product would be the fully reduced piperazine derivative.
Substitution: The major products would be the nitrated or halogenated derivatives of the compound.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. This can lead to changes in mood, perception, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethylphenyl)-4-(2-chlorobenzyl)piperazine
- 1-(2,3-dimethylphenyl)-4-(2-bromobenzyl)piperazine
- 1-(2,3-dimethylphenyl)-4-(2-methylbenzyl)piperazine
Uniqueness
1-(2,3-dimethylphenyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its ability to cross the blood-brain barrier. This makes it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
